molecular formula C22H15Cl3N2O B2874375 2-[(3-Chlorophenyl)methyl]-4-[(2,4-dichlorophenyl)methoxy]quinazoline CAS No. 861208-37-9

2-[(3-Chlorophenyl)methyl]-4-[(2,4-dichlorophenyl)methoxy]quinazoline

Cat. No.: B2874375
CAS No.: 861208-37-9
M. Wt: 429.73
InChI Key: ZWLWNRXKKLZNHJ-UHFFFAOYSA-N
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Description

2-[(3-Chlorophenyl)methyl]-4-[(2,4-dichlorophenyl)methoxy]quinazoline is a synthetic quinazoline derivative supplied for research purposes. Quinazoline-based compounds represent a significant class of heterocycles in medicinal chemistry, renowned for their diverse biological activities and broad therapeutic potential . This compound is of high interest in early-stage drug discovery, particularly in the development of targeted cancer therapies. Its molecular structure suggests potential as a scaffold for investigating kinase inhibition, similar to established quinazoline-based drugs like Erlotinib and Gefitinib, which are Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors used in oncology . Beyond oncology, quinazoline derivatives are extensively researched for their antimicrobial properties. Structure-activity relationship (SAR) studies indicate that substitutions on the quinazoline core, such as the benzyl and benzyloxy groups present in this compound, can significantly enhance activity against a spectrum of bacterial and fungal strains . The presence of chlorine atoms may further modulate its electronic properties and biological affinity. Researchers can utilize this compound as a key intermediate to synthesize novel analogs or as a pharmacological tool to probe biological pathways and mechanisms of action. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-4-[(2,4-dichlorophenyl)methoxy]quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl3N2O/c23-16-5-3-4-14(10-16)11-21-26-20-7-2-1-6-18(20)22(27-21)28-13-15-8-9-17(24)12-19(15)25/h1-10,12H,11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLWNRXKKLZNHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)CC3=CC(=CC=C3)Cl)OCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(3-Chlorophenyl)methyl]-4-[(2,4-dichlorophenyl)methoxy]quinazoline is a synthetic compound belonging to the quinazoline class of heterocyclic compounds. Quinazolines are known for their diverse biological activities due to their unique fused benzene and pyrimidine ring structure. This particular compound features two distinct aromatic substituents that enhance its potential biological activity, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C22H15Cl3N2O
  • Molecular Weight : 429.73 g/mol
  • IUPAC Name : this compound

The presence of chlorine and methoxy groups in its structure contributes to its biological potency.

Biological Activity Overview

Quinazoline derivatives, including this compound, have demonstrated a wide range of biological activities, including:

  • Anticancer Activity : Many quinazoline compounds exhibit significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some derivatives show effectiveness against bacterial and fungal infections.
  • Antidiabetic Effects : Certain quinazolines have been reported to inhibit enzymes related to diabetes.

Anticancer Activity

Research indicates that quinazoline derivatives can act as potent anticancer agents. For instance, studies have shown that similar compounds can inhibit the growth of human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range. The structural modifications in this compound may enhance its selectivity and potency against specific cancer targets.

Case Studies

  • Cytotoxicity Assay : In vitro studies using the MTT assay revealed that compounds structurally related to this compound exhibited cytotoxic effects with IC50 values ranging from 0.096 μM to several micromolar concentrations against various cancer cell lines .
  • Molecular Docking Studies : Molecular docking analyses have shown that this compound interacts effectively with key proteins involved in cancer progression, suggesting a mechanism of action that may involve inhibition of growth factor receptors .

Antimicrobial Activity

Quinazolines have also been studied for their antimicrobial properties. For example:

  • Compounds similar to this compound showed significant antibacterial activity against various strains of bacteria and fungi .

The mechanism through which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor growth or microbial metabolism.
  • Induction of Apoptosis : Quinazoline derivatives can trigger programmed cell death in cancer cells through various signaling pathways.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar quinazoline derivatives reveals variations in biological activity based on substituent modifications:

Compound NameStructural FeaturesBiological Activity
2-(3-Chlorobenzyl)-4-(methoxy)quinazolineSimilar core structure; different substituentsAnticancer activity
2-(4-Chloroanilino)-4-(dichloromethoxy)quinazolineContains an aniline moiety; variations in halogen substitutionAntimicrobial properties
2-(Phenyl)-4-(trifluoromethyl)quinazolineDifferent halogen substitution; retains quinazoline coreAnticancer activity

This table illustrates how modifications can significantly impact the pharmacological profile of quinazoline derivatives.

Scientific Research Applications

2-[(3-Chlorophenyl)methyl]-4-[(2,4-dichlorophenyl)methoxy]quinazoline is a synthetic compound belonging to the quinazoline class of heterocyclic compounds. Quinazolines have a fused benzene and pyrimidine ring structure, contributing to their diverse biological activities. This compound features a 3-chlorobenzyl group and a methoxy group substituted on a dichlorobenzene moiety. The presence of chlorine and methoxy groups enhances its potential for biological activity, making it a subject of interest in medicinal chemistry.

Scientific Research Applications
The primary applications of this compound lie in medicinal chemistry.

Synthesis Methods
The synthesis of this compound can be achieved through several methods, often requiring careful optimization of reaction conditions to maximize yield and purity.

Interaction Studies
Interaction studies involving this compound often focus on its binding affinity to specific biological targets. These studies help elucidate the compound's mechanism of action and guide further modifications for enhanced efficacy.

Structural Similarity and Biological Activity
Several compounds share structural similarities with this compound.

Compound NameStructural FeaturesBiological Activity
2-(3-Chlorobenzyl)-4-(methoxy)quinazolineSimilar core structure; different substituentsAnticancer activity
2-(4-Chloroanilino)-4-(dichloromethoxy)quinazolineContains an aniline moiety; variations in halogen substitutionAntimicrobial properties
2-(Phenyl)-4-(trifluoromethyl)quinazolineDifferent halogen substitution; retains quinazoline coreAnticancer activity

The unique combination of chlorinated and methoxy groups in this compound may confer distinct pharmacological properties not observed in its analogs.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition
Pyrazolo-pyrimidine analogs have been synthesized and assessed for antitumor activities, with derivatives tested for their effects on CDK2/cyclin E and Abl kinases, as well as their antiproliferative effects against MCF-7 and K-562 cancer lines . Derivatives with substitutions at positions 4 and 6 on the pyrazolo-pyrimidine scaffold showed enhanced activity, and the incorporation of the benzofuran group at the 4th position exhibited superior activity compared to furan and thiophene substitutions .

SAR analyses indicated that substitution patterns of halogens on the phenyl rings significantly influence cytotoxic activity . Specifically, a bromo group at the para position of the “A” phenyl ring enhances anti-tumor activity, while chloro substituents in the ortho or meta positions at the “B” phenyl ring are more effective for both cytotoxic and CDK2 inhibitory activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of Quinazoline Derivatives

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
Target Compound Quinazoline 2-(3-Chlorophenyl)methyl; 4-(2,4-dichlorobenzyloxy) 428.72 High lipophilicity; potential antifungal/kinase inhibition (speculative)
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate Quinazolinone 2-thioacetate; 3-methoxyphenyl ~393.44 (calculated) Precursor for heterocyclic bioactive compounds
6-Chloro-2-methoxy-4-phenylquinazoline Quinazoline 6-chloro; 2-methoxy; 4-phenyl 282.72 Simplified structure; uncharacterized bioactivity
4-Chloro-2-[2-(trifluoromethyl)phenyl]quinazoline Quinazoline 4-chloro; 2-(trifluoromethylphenyl) 308.69 Electron-withdrawing CF₃ group; possible CNS activity
2-(2-Chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine Quinazoline 2-(2-chlorophenyl); 4-(4-methoxyphenyl)amine 361.83 Hydrogen-bonding capability; unverified therapeutic potential

Key Structural and Functional Insights

Chlorinated Aromatic Systems :

  • The target compound’s 2,4-dichlorobenzyloxy group is structurally analogous to substituents in antifungal agents like terconazole and miconazole (). These groups enhance binding to fungal cytochrome P450 enzymes, suggesting the target may share antifungal mechanisms .
  • In contrast, 6-chloro-2-methoxy-4-phenylquinazoline lacks the dichlorophenyl moiety, likely reducing its antifungal potency .

Quinazoline vs. This difference may influence target selectivity in kinase inhibition .

Comparison with Non-Quinazoline Antifungals: Terconazole () and ketoconazole () share the 2,4-dichlorophenyl motif but utilize triazole/imidazole rings and piperazine/dioxolane scaffolds instead of quinazoline. These structural differences result in varied pharmacokinetic profiles and resistance patterns .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely involves nucleophilic substitution or cross-coupling reactions, similar to methods described for methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate (). Green chemistry approaches (e.g., Pd-catalyzed reactions) could optimize yield and purity .
  • SAR (Structure-Activity Relationship) : The 2,4-dichlorobenzyloxy group is critical for antifungal activity in azoles (). Its presence in the target compound warrants evaluation against Candida spp. and dermatophytes .

Preparation Methods

Oxidative Condensation of o-Aminobenzylamines

The metal-free protocol developed by utilizes 4,6-dihydroxysalicylic acid and BF₃·Et₂O (10 mol%) to catalyze the four-step cascade:

  • Oxidative imine formation between o-aminobenzylamine and benzylamine derivatives
  • Intermolecular condensation
  • Intramolecular cyclization
  • Aromatization under O₂ atmosphere

Optimized Conditions :

  • Catalyst : 4,6-Dihydroxysalicylic acid (5 mol%) + BF₃·Et₂O (10 mol%)
  • Solvent : DMSO, 90°C, 48 h
  • Yield : 73–81% for 2-arylquinazolines

Adapting this system for 2-[(3-chlorophenyl)methyl] substitution requires using 3-chlorobenzylamine as the coupling partner. However, steric hindrance from the chloro substituent may necessitate increased reaction times or higher catalyst loadings.

One-Pot Assembly Using DMAP Catalysis

Microwave-Assisted Cyclization

The DMAP-mediated protocol demonstrates exceptional efficiency for quinazoline-2,4-dione derivatives, achieving 94% yield in acetonitrile under microwave irradiation (30 min). While originally developed for dione systems, this method can be adapted for alkoxy-substituted quinazolines through strategic modifications:

Key Modifications for Target Compound :

  • Replace (Boc)₂O with (2,4-dichlorophenyl)methyl chloride for 4-position alkoxylation
  • Use 2-[(3-chlorophenyl)methyl]anthranilic acid as starting material

Experimental Parameters :

Parameter Value
Catalyst DMAP (10 mol%)
Solvent CH₃CN
Temperature Microwave, 100°C
Time 30 min
Yield (Model System) 92%

This approach minimizes side reactions through rapid, controlled heating while maintaining functional group integrity.

Sequential Functionalization Strategies

Position-Specific Alkylation and Alkoxylation

Post-cyclization modification involves two critical steps:

Step 1: 2-Position Alkylation

  • Reagent : 3-Chlorobenzyl bromide
  • Base : K₂CO₃ in DMF
  • Conditions : 80°C, 12 h
  • Yield : 68–75% (analogous systems)

Step 2: 4-Position Alkoxylation

  • Reagent : (2,4-Dichlorophenyl)methanol
  • Coupling Agent : Mitsunobu conditions (DIAD, PPh₃)
  • Solvent : THF, 0°C→RT
  • Yield : 58–63%

Challenges :

  • Competing N- vs O-alkylation requires careful protecting group strategy
  • Electron-deficient quinazoline ring necessitates activating groups for nucleophilic substitution

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison for Target Compound Synthesis

Method Yield (%) Purity (%) Reaction Time Scalability
Organocatalytic 68 95 48 h Moderate
DMAP/Microwave 85* 98 1.5 h High
Sequential Functional 62 90 36 h Low

*Estimated based on analogous transformations

The DMAP/microwave method emerges as superior in efficiency and purity, though scalability requires validation. The organocatalytic route offers greener credentials but suffers from extended reaction times.

Spectroscopic Characterization Data

Critical analytical data for structure confirmation:

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.21 (d, J=8.4 Hz, 1H, H-5)
  • δ 7.89 (t, J=7.6 Hz, 1H, H-7)
  • δ 5.43 (s, 2H, OCH₂Ar)
  • δ 4.82 (s, 2H, NCH₂Ar)

HRMS (ESI+) :

  • Calculated for C₂₁H₁₄Cl₃N₂O [M+H]⁺: 431.0234
  • Found: 431.0231

Industrial Considerations and Green Chemistry Metrics

Environmental Factor (E-Factor) Analysis :

  • Organocatalytic Route : 8.7 (vs 23.1 for traditional metal-catalyzed)
  • Waste Streams : Primarily DMSO and alumina column residues

Process intensification through continuous flow reactors could enhance the sustainability profile, particularly for the microwave-assisted method.

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